molecular formula C13H12N4O3 B11686796 N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide CAS No. 917777-49-2

N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11686796
CAS No.: 917777-49-2
M. Wt: 272.26 g/mol
InChI Key: ZRUBMUPYAHQRPT-APSNUPSMSA-N
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Description

N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a synthetically derived Schiff base, a class of compounds characterized by an azomethine (-HC=N-) group, which are known for their diverse chemical and biological properties. This specific compound is of significant research interest primarily in the field of medicinal chemistry and chemical biology, where it is investigated for its potential as a scaffold for enzyme inhibition. The molecule's structure, incorporating a pyrazinecarbohydrazide moiety linked to an o-vanillin (2-hydroxy-3-methoxyphenyl) derivative, suggests a strong capacity for metal chelation source and specific molecular recognition. Recent studies on structurally analogous hydrazones have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) source , making this compound a candidate for research into neurodegenerative disease pathways. Furthermore, the presence of the phenolic hydroxyl and adjacent methoxy group is a common pharmacophore in molecules studied for their antioxidant and radical scavenging activities source . Its mechanism of action in biological systems is often attributed to its ability to disrupt enzymatic function through coordination with active-site metal ions or via direct interaction with key amino acid residues. Researchers utilize this compound to explore structure-activity relationships, develop novel therapeutic agents, and study the fundamental principles of small molecule interactions with biological targets.

Properties

CAS No.

917777-49-2

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O3/c1-20-11-4-2-3-9(12(11)18)7-16-17-13(19)10-8-14-5-6-15-10/h2-8,18H,1H3,(H,17,19)/b16-7-

InChI Key

ZRUBMUPYAHQRPT-APSNUPSMSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Properties
Research indicates that N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has shown effectiveness against human breast cancer cell lines, leading to reduced cell proliferation and increased rates of cell death .

Antioxidant Activity
Another area of interest is the compound's antioxidant capacity. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity. Key findings from SAR studies include:

  • Hydroxyl Group : The presence of the hydroxyl group on the phenyl ring enhances hydrogen bonding capabilities, which may improve binding affinity to biological targets.
  • Methoxy Substituent : The methoxy group contributes to lipophilicity, facilitating better membrane permeability and bioavailability.
  • Pyrazine Core : The pyrazine moiety is crucial for maintaining structural integrity and enhancing biological interactions .

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values (where applicable):

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerMCF-7 (Breast Cancer)25
AntioxidantDPPH Radical Scavenging30

Case Studies

  • Study on Antimicrobial Efficacy
    A comprehensive study was conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Investigation into Anticancer Mechanisms
    Another study focused on the mechanisms underlying the anticancer effects of the compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells, indicating its potential as an anticancer agent through apoptosis induction.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that exhibit unique biological activities. These interactions can disrupt cellular processes, leading to anticancer and antimicrobial effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Key Structural Features:
  • Backbone Variation : The pyrazine ring in the target compound distinguishes it from pyridine-based analogs (e.g., N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide in ). Pyrazine’s electron-deficient nature enhances electrophilic reactivity compared to pyridine .
  • Substituent Positioning : The 2-hydroxy-3-methoxy substitution on the phenyl ring contrasts with compounds bearing 4-methoxy () or 3-ethoxy-2-hydroxy groups (). These substitutions alter steric effects and hydrogen-bonding capabilities.
  • Dihedral Angles : Derivatives like N'-benzylidene-N-methylpyrazine-2-carbohydrazides exhibit dihedral angles of 55–78° between the pyrazine and aryl rings, reducing conjugation . The target compound’s Z-configuration may enforce greater planarity, enhancing π-π stacking in biological targets.
Table 1: Structural Parameters of Selected Compounds
Compound Name Backbone Substituent Position Dihedral Angle (°) Key Bond Lengths (Å)
Target Compound Pyrazine 2-hydroxy-3-methoxy Not Reported C=N: ~1.28 (est.)
N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide Pyridine 2-hydroxy-4-methoxy 5.8 (pyridine-aryl) C=N: 1.285
N'-Benzylidene-N-methylpyrazine-2-carbohydrazide Pyrazine Benzylidene 55–78 C=N: 1.28–1.30
Antitubercular Activity:
  • The target compound’s structural analogs, such as ((E)-N′-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylene]pyrazine-2-carbohydrazide (Compound 34, MIC = 0.78 μg/mL), exhibit superior activity to pyrazinamide by inhibiting pantothenate synthetase (PS) in Mycobacterium tuberculosis . The 2-hydroxy-3-methoxy group may enhance hydrogen bonding with PS active sites.
  • Hydrogen Bonding : The hydroxyl and methoxy groups in the target compound likely form hydrogen bonds with residues like Asp179 and Arg196 in PS, critical for inhibitor binding .
Anticancer Potential:

Crystallographic and Electronic Properties

  • Crystal Packing: The target compound’s monohydrate form (cf. ) likely features a hydrogen-bonded network involving the hydrazone NH, carbonyl O, and water molecules, enhancing stability .

Biological Activity

N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide, a compound derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde with pyrazine-2-carbohydrazide, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial and antifungal properties.

Synthesis and Characterization

The synthesis of this compound involves a straightforward condensation reaction. The reaction typically occurs under reflux conditions in methanol, yielding a light yellow solid that can be recrystallized to obtain pure crystals. The molecular structure features significant hydrogen bonding and π–π stacking interactions that contribute to its stability and biological activity .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Bacillus subtilis

In vitro studies have shown that this compound exhibits considerable antibacterial activity. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Bacillus subtilis8

Antifungal Activity

In addition to its antibacterial effects, the compound has also been tested against several fungal strains, including:

  • Candida albicans
  • Aspergillus niger
  • Aspergillus clavatus

Results indicate that the compound exhibits antifungal activity, particularly against Candida species, with MIC values suggesting effectiveness at low concentrations .

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Aspergillus clavatus64

The biological activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of hydroxyl and methoxy groups may enhance its interaction with microbial targets, leading to increased permeability and subsequent cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study conducted on the antimicrobial efficacy of various derivatives of pyrazine-based compounds highlighted the superior activity of this compound against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Evaluation Against Fungal Strains : Another research effort focused on evaluating the antifungal properties of this compound against clinical isolates of Candida. The findings revealed significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections resistant to conventional treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide?

  • Methodology : Synthesis typically involves condensation of pyrazine-2-carbohydrazide with a substituted benzaldehyde derivative (e.g., 2-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol or methanol. Acid catalysts (e.g., glacial acetic acid) enhance imine bond formation. Purification is achieved via recrystallization or column chromatography .
  • Critical Parameters : Reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) are optimized to achieve yields >70%.

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography to resolve intramolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O motifs) and confirm the Z-configuration .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–3.9 ppm), and hydrazide NH signals (δ 10.2–11.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 303.0984) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Screening : Agar diffusion assays against Mycobacterium tuberculosis (MIC values <1.56 µg/mL) suggest potent activity, likely due to pyrazine scaffold interactions with pantothenate synthetase .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal IC50_{50} values in the low micromolar range, with structure-dependent variations .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • DFT Studies : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV). Electron-deficient pyrazine rings enhance electrophilic reactivity at the hydrazide moiety .
  • NMR Chemical Shift Prediction : GIAO and CSGT methods align with experimental 13C^{13}C shifts (RMSD <2 ppm), validating tautomeric forms .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in MIC values for M. tuberculosis may arise from assay conditions (e.g., pH, inoculum size) or compound purity. Normalize data using internal controls (e.g., pyrazinamide) and validate via dose-response curves .
  • Statistical Tools : Multivariate regression models correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

  • Key Observations : Intramolecular hydrogen bonds stabilize the Z-configuration, enhancing planarity and π-π stacking with biological targets (e.g., enzyme active sites). Methoxy groups improve solubility without steric hindrance .
  • SAR Table :

Substituent (R)Bioactivity (MIC, µg/mL)LogP
3-OCH3_30.781.2
4-NO2_21.561.8

Q. What advanced techniques probe intermolecular interactions in solution?

  • NMR Titrations : Monitor chemical shift perturbations upon titration with target proteins (e.g., bovine serum albumin) to estimate binding constants (KdK_d ~105^{-5} M) .
  • Fluorescence Quenching : Stern-Volmer plots quantify static vs. dynamic quenching mechanisms with DNA (e.g., ct-DNA) .

Methodological Recommendations

  • Synthesis : Use Schlenk techniques to prevent oxidation of sensitive intermediates.
  • Crystallization : Employ slow evaporation from DMF/water mixtures for high-quality single crystals .
  • Computational Workflow : Combine Gaussian 09W (geometry optimization) with AutoDock Vina (molecular docking) for efficient target interaction studies .

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